8-[(4-Bromophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(4-Bromophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of spirocyclic hydantoins. These compounds are known for their unique structural features and potential pharmacological activities. The compound’s structure includes a spiro junction, which is a point where two rings are connected through a single atom, and a bromophenyl group, which is a phenyl ring substituted with a bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Bromophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can be achieved through a multi-step process. One common method involves the reaction of a suitable hydantoin precursor with a bromophenylmethyl halide under basic conditions. The reaction typically proceeds through nucleophilic substitution, where the hydantoin nitrogen attacks the electrophilic carbon of the bromophenylmethyl halide, forming the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-[(4-Bromophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-[(4-Bromophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets, including receptors and enzymes.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory, anticonvulsant, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-[(4-Bromophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. It can also inhibit or activate enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic hydantoin with similar structural features but different substituents.
8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione: A related compound with a methyl group instead of a bromophenyl group.
Uniqueness
8-[(4-Bromophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H16BrN3O2 |
---|---|
Molecular Weight |
338.20 g/mol |
IUPAC Name |
8-[(4-bromophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C14H16BrN3O2/c15-11-3-1-10(2-4-11)9-18-7-5-14(6-8-18)12(19)16-13(20)17-14/h1-4H,5-9H2,(H2,16,17,19,20) |
InChI Key |
HSPGNOSMIOXGBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.